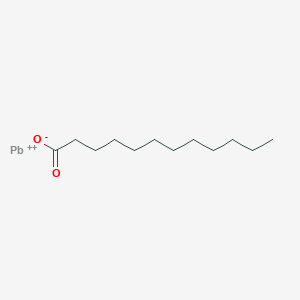
4-羟基苯甲酸钾
描述
Potassium 4-hydroxybenzoate is a potassium salt of 4-hydroxybenzoic acid. It is an aromatic compound with a hydroxyl group attached to the benzene ring. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and food preservation, due to its antimicrobial properties.
科学研究应用
Potassium 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: It serves as a preservative in biological samples and culture media.
Medicine: It is used in the formulation of pharmaceuticals due to its antimicrobial properties.
Industry: It is widely used as a preservative in cosmetics and food products to prevent microbial growth
作用机制
Target of Action
Potassium 4-hydroxybenzoate, also known as Potassium Paraben, is primarily active against a broad spectrum of microorganisms .
Mode of Action
Potassium Paraben is thought to interfere with the membrane transport processes of bacteria . It may inhibit the synthesis of DNA and RNA or key enzymes, such as ATPases and phosphotransferases, in some bacterial species . The stronger antibacterial action of propylparaben, a similar compound, may be due to its greater solubility in the bacterial membrane, which may allow it to reach cytoplasmic targets in greater concentrations .
Biochemical Pathways
In the case of 4-hydroxybenzoic acid, a compound structurally similar to Potassium Paraben, it is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .
Pharmacokinetics
It is known that parabens, in general, show high interindividual variability in pharmacokinetics due to genetic polymorphisms of cytochrome p450 (cyp) 2c19 metabolism .
Result of Action
The result of Potassium Paraben’s action is the inhibition of bacterial growth, making it an effective preservative in many types of formulas . These compounds, and their salts, are used primarily for their bactericidal and fungicidal properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Potassium Paraben. For instance, the pH of the environment can affect its solubility and therefore its ability to interact with bacterial membranes . Additionally, the presence of other ingredients frequently used in pharmaceutical and cosmetic formulations can interfere with the antimicrobial activity of the potassium salts of parabens .
生化分析
Biochemical Properties
Potassium 4-hydroxybenzoate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the enzyme 4-hydroxybenzoate 3-monooxygenase (NAD(P)H) utilizes 4-hydroxybenzoate, NADH, NADPH, H + and O 2 to produce 3,4-dihydroxybenzoate . This enzyme participates in benzoate degradation via hydroxylation .
Cellular Effects
Potassium 4-hydroxybenzoate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, can grow on 4-hydroxybenzoate as the sole carbon and energy source .
Molecular Mechanism
The molecular mechanism of action of Potassium 4-hydroxybenzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Potassium 4-hydroxybenzoate can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Potassium 4-hydroxybenzoate can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Potassium 4-hydroxybenzoate is involved in several metabolic pathways, including interactions with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels . For instance, several important bioproducts are produced from 4-hydroxybenzoate in the microbial shikimate pathway .
Transport and Distribution
Potassium 4-hydroxybenzoate is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Potassium 4-hydroxybenzoate and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Potassium 4-hydroxybenzoate can be synthesized through the neutralization of 4-hydroxybenzoic acid with potassium hydroxide. The reaction typically involves dissolving 4-hydroxybenzoic acid in water or an alcohol solvent and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the product is then isolated by filtration or evaporation.
Industrial Production Methods: Industrial production of potassium 4-hydroxybenzoate often involves the Kolbe-Schmitt reaction, where potassium phenoxide reacts with carbon dioxide under high pressure and temperature to form potassium 4-hydroxybenzoate .
Types of Reactions:
Oxidation: Potassium 4-hydroxybenzoate can undergo oxidation to form 4-hydroxybenzoquinone.
Reduction: It can be reduced to form 4-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-hydroxybenzoquinone
Reduction: 4-hydroxybenzyl alcohol
Substitution: Various substituted benzoates depending on the reagents used.
相似化合物的比较
- 4-hydroxybenzoic acid
- Methyl 4-hydroxybenzoate
- Ethyl 4-hydroxybenzoate
- Propyl 4-hydroxybenzoate
Comparison: Potassium 4-hydroxybenzoate is unique due to its potassium salt form, which enhances its solubility in water compared to its parent compound, 4-hydroxybenzoic acid. This increased solubility makes it more effective as a preservative in aqueous solutions. Additionally, the potassium salt form is less volatile and more stable under various storage conditions .
属性
IUPAC Name |
potassium;4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGFIVSGQRBSOG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-96-7 (Parent) | |
| Record name | Potassium paraben | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20168378 | |
| Record name | Potassium paraben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16782-08-4 | |
| Record name | Potassium paraben | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium paraben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PARABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHZ6Y0A8VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)








![4-Amino-7-(b-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine-5-carboxylic acid](/img/structure/B95173.png)



